molecular formula C24H28Cl4N2O2 B140380 2-[bis(2-chloroethyl)amino]-2-[4-[4-[1-[bis(2-chloroethyl)amino]-2-oxoethyl]phenyl]phenyl]acetaldehyde CAS No. 125518-25-4

2-[bis(2-chloroethyl)amino]-2-[4-[4-[1-[bis(2-chloroethyl)amino]-2-oxoethyl]phenyl]phenyl]acetaldehyde

Cat. No.: B140380
CAS No.: 125518-25-4
M. Wt: 518.3 g/mol
InChI Key: GFRHEOMWAJJZSF-UHFFFAOYSA-N
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Description

2-[bis(2-chloroethyl)amino]-2-[4-[4-[1-[bis(2-chloroethyl)amino]-2-oxoethyl]phenyl]phenyl]acetaldehyde: , also known as Muscarinic toxin 7, is a peptide derived from the venom of the African mamba snake (Dendroaspis angusticeps). This compound is part of a family of small peptides consisting of 65 amino acid residues. It primarily targets the M1-subtype of muscarinic receptors, which are a type of acetylcholine receptor found in the central and peripheral nervous systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-[bis(2-chloroethyl)amino]-2-[4-[4-[1-[bis(2-chloroethyl)amino]-2-oxoethyl]phenyl]phenyl]acetaldehyde involves peptide synthesis techniques, typically using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation.

Industrial Production Methods: : Industrial production of this compound is not common due to its complex structure and the difficulty in synthesizing large quantities. Instead, it is often extracted from the venom of the African mamba snake. The extraction process involves milking the snake to obtain the venom, followed by purification techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: : 2-[bis(2-chloroethyl)amino]-2-[4-[4-[1-[bis(2-chloroethyl)amino]-2-oxoethyl]phenyl]phenyl]acetaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like dithiothreitol for reduction reactions, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the peptide.

Major Products: : The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of disulfide bonds, which are crucial for the stability and activity of the peptide .

Scientific Research Applications

Chemistry: : In chemistry, 2-[bis(2-chloroethyl)amino]-2-[4-[4-[1-[bis(2-chloroethyl)amino]-2-oxoethyl]phenyl]phenyl]acetaldehyde is used as a tool to study the structure and function of muscarinic receptors. It helps in understanding the binding interactions and conformational changes that occur upon ligand binding.

Biology: : In biological research, this compound is used to investigate the role of muscarinic receptors in various physiological processes. It is particularly useful in studying the signaling pathways and cellular responses mediated by these receptors.

Medicine: : In medicine, this compound has potential therapeutic applications due to its ability to selectively target muscarinic receptors. It is being explored as a potential treatment for neurological disorders such as Alzheimer’s disease, where dysregulation of cholinergic signaling is implicated.

Industry: : In the pharmaceutical industry, this compound is used in drug discovery and development. It serves as a lead compound for designing new drugs that can modulate muscarinic receptor activity .

Mechanism of Action

2-[bis(2-chloroethyl)amino]-2-[4-[4-[1-[bis(2-chloroethyl)amino]-2-oxoethyl]phenyl]phenyl]acetaldehyde exerts its effects by binding to the M1-subtype of muscarinic receptors. This binding inhibits the receptor’s ability to interact with its natural ligand, acetylcholine, thereby blocking the downstream signaling pathways. The molecular targets of this compound include the receptor’s orthosteric site, where it forms stable interactions that prevent acetylcholine from binding. The pathways involved in its mechanism of action include the inhibition of G-protein coupled receptor signaling, which leads to a decrease in intracellular calcium levels and subsequent inhibition of cellular responses .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to 2-[bis(2-chloroethyl)amino]-2-[4-[4-[1-[bis(2-chloroethyl)amino]-2-oxoethyl]phenyl]phenyl]acetaldehyde include other muscarinic toxins such as Muscarinic toxin 1, Muscarinic toxin 2, and Muscarinic toxin 3. These toxins also target muscarinic receptors but may have different selectivity profiles and binding affinities.

Uniqueness: : this compound is unique due to its high selectivity for the M1-subtype of muscarinic receptors. This selectivity makes it a valuable tool for studying the specific functions of M1 receptors without affecting other subtypes. Additionally, its ability to form stable interactions with the receptor’s orthosteric site distinguishes it from other muscarinic toxins .

Properties

CAS No.

125518-25-4

Molecular Formula

C24H28Cl4N2O2

Molecular Weight

518.3 g/mol

IUPAC Name

2-[bis(2-chloroethyl)amino]-2-[4-[4-[1-[bis(2-chloroethyl)amino]-2-oxoethyl]phenyl]phenyl]acetaldehyde

InChI

InChI=1S/C24H28Cl4N2O2/c25-9-13-29(14-10-26)23(17-31)21-5-1-19(2-6-21)20-3-7-22(8-4-20)24(18-32)30(15-11-27)16-12-28/h1-8,17-18,23-24H,9-16H2

InChI Key

GFRHEOMWAJJZSF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(C=O)N(CCCl)CCCl)C(C=O)N(CCCl)CCCl

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(C=O)N(CCCl)CCCl)C(C=O)N(CCCl)CCCl

Synonyms

alpha, alpha'-bis(di(2-chloroethyl)amino)-4,4'-(2-biacetophenone)
toxin 7

Origin of Product

United States

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